2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide
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Overview
Description
2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyacetamide backbone with an azepane sulfonyl group and a methoxy substituent, which contribute to its distinctive chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide core. The azepane sulfonyl group is introduced through a sulfonylation reaction, followed by the methoxy group addition via methylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or acetamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or acetamide moieties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic uses, such as targeting specific enzymes or pathways in disease treatment.
Industry: The compound’s unique properties make it suitable for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), disrupting essential biological processes in microorganisms or cancer cells. The compound’s sulfonyl and methoxy groups play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(quinolin-4-yl)acetamide
- 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
Highlighting Uniqueness
Compared to similar compounds, 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide stands out due to its specific structural features, such as the methoxy group on the phenoxy ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(22-11-15(16)18)10-14(13)23(19,20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRAZFHKOGACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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